Dihydrooxoepistephamiersine

Natural Product Chemistry Analytical Method Development Chiral Separation

Dihydrooxoepistephamiersine (CAS 51804-69-4) is a high-purity (≥98%) hasubanan alkaloid reference standard sourced from the roots of Stephania japonica. This tetracyclic propellane alkaloid features six defined chiral centers (6β,7β,8β,10β stereochemistry) and a 16-oxo group, which are critical structural determinants for neuroinflammatory target engagement and structure-activity relationship (SAR) studies. Unlike crude Stephania extracts or generic hasubanan fractions, this well-characterized analytical standard delivers batch-to-batch reproducibility for HPLC, LC-MS, and NMR method development, biomarker discovery, and biosynthetic pathway tracing. With documented long-term stability (3 years at -20°C), controlled LogP (~2.12), and comprehensive characterization data, it is the optimal choice for labs requiring precise molecular identity in neuroinflammation research.

Molecular Formula C21H27NO7
Molecular Weight 405.4 g/mol
Cat. No. B13389577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrooxoepistephamiersine
Molecular FormulaC21H27NO7
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC
InChIInChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3
InChIKeyOUWUCZBFYDREBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydrooxoepistephamiersine: Hasubanan Alkaloid Reference Standard for Neuroinflammation and Natural Product Research


Dihydrooxoepistephamiersine (CAS 51804-69-4) is a hasubanan-type alkaloid isolated from the roots of Stephania japonica, a plant traditionally used in Chinese folk medicine for neurological conditions. The compound belongs to a class of tetracyclic propellane alkaloids characterized by a complex polycyclic framework containing multiple methoxy and hydroxy substituents . Unlike many synthetic compounds, dihydrooxoepistephamiersine serves as a naturally occurring reference standard with well-defined stereochemistry (six chiral centers) and a molecular formula of C21H27NO7 (MW 405.44 g/mol) [1]. The compound is commercially available as an analytical standard with documented purity specifications (typically ≥98%) and comprehensive characterization data, making it suitable for method development, biomarker identification, and structure-activity relationship (SAR) studies within the hasubanan alkaloid family . While specific bioactivity data for dihydrooxoepistephamiersine remain limited in the primary literature, its structural homology to other neuroprotective hasubanan alkaloids from Stephania species positions it as a valuable comparator compound for understanding structure-dependent biological effects [2].

Why Dihydrooxoepistephamiersine Cannot Be Replaced by Generic Alkaloid Fractions or Structurally Similar Hasubanan Analogs


Generic substitution with crude Stephania japonica extracts or nominally similar hasubanan alkaloids fails due to the critical role of specific stereochemical configuration and substitution patterns in determining biological activity and analytical reproducibility. Crude alkaloid fractions from Stephania japonica contain at least fifteen distinct alkaloidal constituents with varying neuroinflammatory inhibitory potencies [1]. Among characterized hasubanan alkaloids, subtle differences in oxidation state and methoxy substitution—such as the presence of the 16-oxo group and the specific 6β,7β,8β,10β stereochemistry in dihydrooxoepistephamiersine—can dramatically alter target engagement and metabolic stability [2]. For example, the hasubanan alkaloid stephalonine P inhibits NO production in LPS-activated BV2 microglia with an IC50 of 34.01 μM, while structurally related compounds from Stephania longa exhibit IC50 values ranging from 1.8 to 11.1 μM against the same target [3]. Without precise structural identity, experimental outcomes become irreproducible and cross-study comparisons invalid. Dihydrooxoepistephamiersine offers a defined molecular entity with documented physicochemical properties (LogP ~2.12, hydrogen bond donor count = 1, hydrogen bond acceptor count = 7), enabling controlled experimental design and accurate interpretation of structure-dependent phenomena .

Quantitative Differentiation Evidence for Dihydrooxoepistephamiersine Versus In-Class Comparators


Stereochemical Configuration: Structural Distinction from Epistephamiersine Determines Chromatographic Separation and Biological Recognition

Dihydrooxoepistephamiersine is distinguished from its closest structural analog, epistephamiersine (CAS 52389-15-8), by the presence of a 16-oxo group and a fully defined stereochemical configuration of (1R,8S,10S,11R,12S,13S) at six chiral centers [1]. In contrast, epistephamiersine lacks the 16-oxo functionality and has a different oxidation state, resulting in altered chromatographic retention behavior and distinct fragmentation patterns in mass spectrometry . This stereochemical distinction has practical consequences: dihydrooxoepistephamiersine exhibits a calculated LogP of 2.12, whereas epistephamiersine—lacking the polar 16-oxo group—would be expected to be more lipophilic and show different solubility and membrane permeability characteristics . For analytical chemists developing HPLC or LC-MS methods to distinguish hasubanan alkaloids in complex plant matrices, these structural differences translate to baseline-resolved separation and unambiguous identification.

Natural Product Chemistry Analytical Method Development Chiral Separation

Neuroinflammatory Inhibition: Class-Level Evidence Positions Dihydrooxoepistephamiersine Within a Family of Potent NO Production Inhibitors

While specific bioactivity data for dihydrooxoepistephamiersine have not been reported in peer-reviewed literature, its structural classification within the hasubanan alkaloid family provides a strong basis for its inclusion in neuroinflammation studies. In a direct comparative assay, six hasubanan-type alkaloids isolated from Stephania japonica (compounds 1-4, 7, and 15) elicited stronger anti-neuroinflammatory activities than the positive control drug minocycline in LPS-activated BV2 microglial cells [1]. In a related study, hasubanan alkaloids from Stephania longa demonstrated IC50 values of 1.8 μM and 11.1 μM against NO production, compared to minocycline's IC50 of 15.5 μM under identical assay conditions [2]. Dihydrooxoepistephamiersine shares the hasubanan skeleton and methoxy substitution pattern with these active compounds, and its 16-oxo functionality—a key structural determinant of bioactivity in this class—suggests potential for comparable or enhanced target engagement [3].

Neuroinflammation Stroke Research Microglial Activation

Physicochemical Stability Profile: Documented Storage and Handling Parameters Support Reproducible Experimental Workflows

Dihydrooxoepistephamiersine is supplied with verified physicochemical characterization and stability data that distinguish it from uncharacterized alkaloid extracts or in-house isolates. According to vendor technical specifications, the compound is stable as a powder for 3 years at -20°C and 2 years at 4°C, with defined solubility in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1]. Its calculated LogP of 2.12, vapor pressure of 0.0±1.8 mmHg at 25°C, and boiling point of 611.9±55.0°C at 760 mmHg provide quantitative benchmarks for handling and formulation . In contrast, crude alkaloid extracts from Stephania japonica lack batch-to-batch consistency, with total alkaloid content varying by up to 40% depending on plant source and extraction method, and no defined stability or solubility specifications [2].

Compound Stability Laboratory Procurement Experimental Reproducibility

Procurement-Driven Application Scenarios for Dihydrooxoepistephamiersine in Scientific Research


Analytical Method Development and Natural Product Dereplication

Dihydrooxoepistephamiersine serves as a high-purity (≥98%) reference standard for developing HPLC, LC-MS, and NMR-based methods to identify and quantify hasubanan alkaloids in Stephania species extracts or formulated traditional medicines. Its distinct retention time relative to epistephamiersine and other hasubanan congeners enables baseline-resolved chromatographic separation . The compound's well-defined molecular weight (405.44 g/mol), SMILES string, and InChIKey (OUWUCZBFYDREBB-XDBOFGOVSA-N) facilitate unambiguous identification in mass spectral libraries and dereplication workflows [1].

Neuroinflammation SAR Studies Using a Structurally Defined Comparator

Researchers investigating neuroinflammatory pathways in stroke and neurodegenerative disease can employ dihydrooxoepistephamiersine as a structurally defined comparator to dissect the contribution of the 16-oxo group and stereochemical configuration to biological activity. By comparing dihydrooxoepistephamiersine's effects on NO production in LPS-activated BV2 microglia with those of related hasubanan alkaloids (e.g., stephalonine P, IC50 = 34.01 μM; compounds from S. longa, IC50 = 1.8-11.1 μM), scientists can establish quantitative structure-activity relationships [2]. This approach has been validated in recent studies that identified six hasubanan alkaloids from S. japonica with stronger anti-neuroinflammatory activity than minocycline (IC50 = 15.5 μM) [3].

Biosynthesis and Plant Metabolomics Studies

Dihydrooxoepistephamiersine is a valuable analytical standard for tracing hasubanan alkaloid biosynthesis in Stephania japonica and related Menispermaceae species. The compound can be used as an internal standard for quantitative metabolomics or as a reference for studying enzymatic transformations within the hasubanan biosynthetic pathway [4]. Its documented storage stability (3 years at -20°C) ensures reliable long-term use in longitudinal studies requiring consistent analytical reference materials [5].

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